6,7-Dimethoxy-4-methylquinazoline
Overview
Description
6,7-Dimethoxy-4-methylquinazoline is a heterocyclic organic compound with the molecular formula C11H12N2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two methoxy groups at positions 6 and 7 and a methyl group at position 4 on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-methylquinazoline typically involves the cyclization of appropriate precursors. One common method starts with the acylation of 3,4-dimethoxyaniline to form 2-oximido-N-(3,4-dimethoxyphenyl)acetamide. This intermediate undergoes cyclization to produce 5,6-dimethoxyindoline-2,3-diketone, which is then decyclized to form 2-amino-4,5-dimethoxybenzoic acid. Finally, the formation of a lactam ring yields this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods emphasize reaction safety, mild conditions, and efficient post-processing to facilitate easy industrialization .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-4-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines .
Scientific Research Applications
6,7-Dimethoxy-4-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-methylquinazoline primarily involves the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
- 6,7-Dimethoxy-4-phenylquinazoline
- 6,7-Dimethoxy-4-propylquinazoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
Uniqueness: 6,7-Dimethoxy-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy groups at positions 6 and 7 and the methyl group at position 4 contribute to its potent kinase inhibitory activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6,7-dimethoxy-4-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-8-4-10(14-2)11(15-3)5-9(8)13-6-12-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQVBUDDJNGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC2=CC(=C(C=C12)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401881 | |
Record name | 6,7-dimethoxy-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4015-31-0 | |
Record name | 6,7-dimethoxy-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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